molecular formula C11H10ClN3O B6142240 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 1258650-89-3

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6142240
CAS No.: 1258650-89-3
M. Wt: 235.67 g/mol
InChI Key: HFEWMDDRXCGWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one (2-CPDM-4-one) is a highly versatile and useful chemical compound that has been studied for its various applications in the fields of science, medicine, and engineering. It is a derivative of pyrimidine and is composed of a pyridine ring with an oxygen and a chlorine atom attached to it. The compound has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and has also been studied for its potential applications in the field of biochemistry.

Scientific Research Applications

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has been studied for its potential applications in the fields of biochemistry and medicine. In biochemistry, the compound has been studied for its ability to act as a reagent for the synthesis of various pharmaceuticals, such as antifungal agents. In medicine, this compound has been studied for its potential use in the treatment of certain types of cancer, as well as its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be carried out using a variety of methods. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also relatively insoluble in water and organic solvents, which can limit its use in certain experiments.

Future Directions

The potential of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is far from being exhausted. Future research should focus on further exploring its potential applications in biochemistry and medicine, including its potential use as an inhibitor of certain enzymes, its potential use in the treatment of certain types of cancer, and its potential use as an anti-inflammatory agent. Additionally, further research should focus on exploring the compound’s potential for use in other fields, such as engineering and materials science. Finally, further research should focus on improving the synthesis of the compound, in order to make it more accessible and affordable for use in laboratory experiments.

Synthesis Methods

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can be synthesized using a variety of methods, including the Fischer-Tropsch process, the Vilsmeier-Haack reaction, and the Williamson ether synthesis. In the Fischer-Tropsch process, a reaction between a metal catalyst and a hydrocarbon is used to produce a mixture of products, including this compound. In the Vilsmeier-Haack reaction, a reaction between an amine and an aldehyde is used to produce this compound. Finally, in the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide to produce this compound.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWMDDRXCGWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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